![molecular formula C19H21NO4 B4303254 N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B4303254.png)
N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide
Overview
Description
N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide is an organic compound that features both hydroxy and methoxy functional groups attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide typically involves multi-step organic reactions. One common route includes the reaction of 4-hydroxyacetophenone with 4-methoxybenzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to further reactions, such as amide formation, to yield the final product. Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, including crystallization and chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide exerts its effects involves interactions with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-hydroxyphenyl)ethyl]-4-(4-hydroxyphenyl)-4-oxobutanamide: Similar structure but with hydroxy groups on both aromatic rings.
N-[1-(4-methoxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide: Similar structure but with methoxy groups on both aromatic rings.
Uniqueness
N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide is unique due to the presence of both hydroxy and methoxy groups, which can impart distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to compounds with only one type of functional group.
Properties
IUPAC Name |
N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(14-3-7-16(21)8-4-14)20-19(23)12-11-18(22)15-5-9-17(24-2)10-6-15/h3-10,13,21H,11-12H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKGQXZLARIUDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)CCC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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